1-Nitro-4-phenylselanylbenzene
Description
1-Nitro-4-phenylselanylbenzene is an aromatic nitro compound featuring a phenylselanyl (–SePh) substituent at the para position relative to the nitro (–NO₂) group. The selenium atom’s polarizability and lower electronegativity compared to sulfur analogs (e.g., sulfides or sulfones) make this compound distinct in redox chemistry and catalytic processes .
Properties
CAS No. |
6343-83-5 |
|---|---|
Molecular Formula |
C12H9NO2Se |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1-nitro-4-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
GODLLLVHKOXLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .
Chemical Reactions Analysis
1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The phenylselanyl group can be oxidized to form selenoxides or selenones under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Nitro-4-phenylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Mechanism of Action
The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur-Containing Analogs
4-Nitrodiphenyl Sulfide (1-Nitro-4-(phenylthio)benzene)
- Molecular Formula: C₁₂H₉NO₂S
- Key Features : Replaces selenium with sulfur (–SPh). Sulfur’s higher electronegativity results in weaker electron-donating effects compared to selenium.
- Reactivity: The phenylthio group (–SPh) is a moderate electron donor, activating the aromatic ring toward electrophilic substitution, but less so than the phenylselanyl group.
- Applications : Used in cross-coupling reactions and as a precursor to sulfones.
- Stability : More resistant to oxidation than selenium analogs, forming sulfones (e.g., 1-Nitro-4-(phenylsulfonyl)benzene) under oxidative conditions .
4-Nitrophenyl Phenyl Sulfone (1-Nitro-4-(phenylsulfonyl)benzene)
- Molecular Formula: C₁₂H₉NO₄S
- Key Features : Features a sulfonyl (–SO₂Ph) group, a highly electron-withdrawing substituent.
- Electronic Effects : The sulfonyl group strongly deactivates the aromatic ring, reducing reactivity toward electrophilic attack.
- Applications : Valued in polymer chemistry and as a stabilizer due to its oxidative robustness .
4-Nitrothioanisole (1-(Methylsulfanyl)-4-nitrobenzene)
- Molecular Formula: C₇H₇NO₂S
- Key Features : Contains a methylthio (–SMe) group. Smaller and less polarizable than –SePh or –SPh.
- Steric Effects : The methyl group introduces minimal steric hindrance, making it suitable for nucleophilic aromatic substitution reactions.
- Limitations : Lower thermal stability compared to phenyl-substituted analogs .
Other Functional Group Substitutions
1-Nitro-4-(1-propyn-1-yl)benzene
- Molecular Formula: C₉H₇NO₂
- Key Features : Substitutes –SePh with an alkynyl (–C≡CH) group.
- Electronic Effects : The alkyne is a strong electron-withdrawing group, directing nitro group reactivity toward meta positions in further substitutions.
- Applications : Used in click chemistry and as a building block for conjugated polymers .
1-BENZYLOXY-4-NITROBENZENE
- Molecular Formula: C₁₃H₁₁NO₃
- Key Features : Replaces –SePh with a benzyloxy (–OCH₂Ph) group.
- Electronic Effects: The ether oxygen is weakly electron-donating, offering intermediate reactivity between –SePh and –NO₂.
- Applications : Intermediate in pharmaceutical synthesis (e.g., for 4-benzyloxyaniline) .
1-Nitro-4-(phenoxymethyl)benzene
Comparative Data Table
| Compound Name | Molecular Formula | Substituent | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| 1-Nitro-4-phenylselanylbenzene | C₁₂H₉NO₂Se | –SePh | 294.17 | High polarizability, redox-active | Catalysis, organic electronics |
| 4-Nitrodiphenyl Sulfide | C₁₂H₉NO₂S | –SPh | 231.27 | Moderate electron donor | Cross-coupling reactions |
| 4-Nitrophenyl Phenyl Sulfone | C₁₂H₉NO₄S | –SO₂Ph | 263.27 | Strong electron-withdrawing | Polymer stabilizers |
| 1-Nitro-4-(1-propyn-1-yl)benzene | C₉H₇NO₂ | –C≡CH | 161.16 | Electron-withdrawing, rigid | Click chemistry, polymers |
| 1-BENZYLOXY-4-NITROBENZENE | C₁₃H₁₁NO₃ | –OCH₂Ph | 229.23 | Weak electron-donating | Pharmaceutical intermediates |
Key Research Findings
- Electronic Effects : Selenium’s polarizability enhances charge-transfer interactions in this compound, making it superior to sulfur analogs in catalytic systems requiring electron-rich environments .
- Oxidative Stability: Sulfur analogs (e.g., sulfides) are more stable under oxidative conditions, whereas selenium analogs may decompose to selenoxides or selenones .
- Thermal Behavior : Phenylselanyl derivatives exhibit lower thermal stability compared to sulfones but higher than thioanisoles due to weaker C–Se bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
